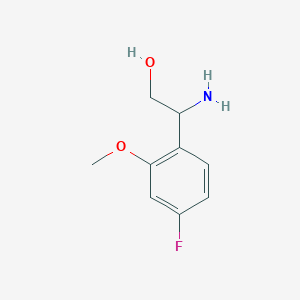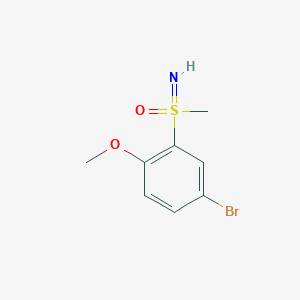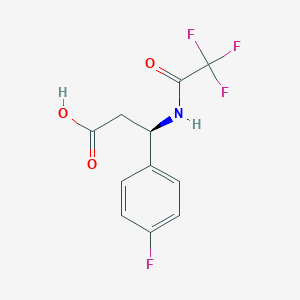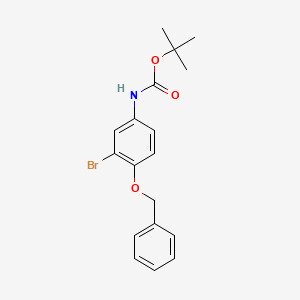![molecular formula C12H11ClFN B13505469 6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13505469.png)
6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride is an organic compound that features a biphenyl structure with a fluorine atom at the 6th position and an amine group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride typically involves a multi-step process. One common method starts with the fluorination of biphenyl, followed by the introduction of the amine group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby affecting cellular pathways and processes. The exact mechanism depends on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-2-(2’-fluoro-[1,1’-biphenyl]-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt: This compound has a similar biphenyl structure but with additional functional groups.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound features a benzoxazole ring instead of a biphenyl structure.
Uniqueness
6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a fluorine atom and an amine group
Propriétés
Formule moléculaire |
C12H11ClFN |
|---|---|
Poids moléculaire |
223.67 g/mol |
Nom IUPAC |
4-fluoro-3-phenylaniline;hydrochloride |
InChI |
InChI=1S/C12H10FN.ClH/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9;/h1-8H,14H2;1H |
Clé InChI |
GTPBODKFFJUHCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate](/img/structure/B13505388.png)
![[4-(2,3-Difluorophenoxy)phenyl]methanol](/img/structure/B13505392.png)
![1-[(2R)-1-(3-methylbutyl)piperidin-2-yl]methanamine dihydrochloride](/img/structure/B13505405.png)
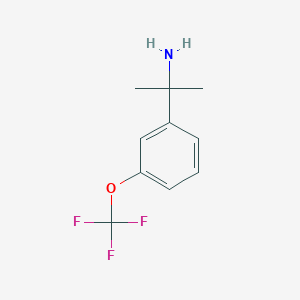

![6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13505424.png)
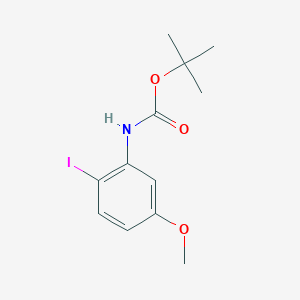
![Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13505436.png)
amine](/img/structure/B13505444.png)
